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Compound of Interest

Compound Name: 5-Chloro-2-methylbenzylamine

CAS No.: 27917-13-1

Cat. No.: B1586338

Get Quote

5-Chloro-2-methylbenzylamine is a substituted benzylamine that serves as a crucial

intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a

chlorine atom at the 5-position and a methyl group at the 2-position—offers distinct steric and

electronic properties that are leveraged in the fields of medicinal chemistry and materials

science. The presence of a reactive primary amine ortho to a methyl group and meta to a

chlorine atom provides a versatile scaffold for constructing pharmaceutical and agrochemical

agents.[1] Chlorine, in particular, is a vital component in many FDA-approved drugs, utilized to

modulate factors such as metabolic stability, binding affinity, and membrane permeability.[2][3]

This guide provides an in-depth examination of the synthesis, properties, reactivity, and

handling of 5-Chloro-2-methylbenzylamine, offering field-proven insights and detailed

protocols for its application.

Part 1: Core Physicochemical & Structural Data
A foundational understanding of a compound's physical properties is paramount for its effective

use in experimental design, including reaction setup, solvent selection, and purification

strategies.
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Structural and Chemical Identity
The compound is structurally defined as a benzene ring substituted with a chloromethyl group

and an aminomethyl group.

Caption: Chemical Structure of 5-Chloro-2-methylbenzylamine.

Physicochemical Properties Summary
The following table summarizes the key physical and chemical properties of 5-Chloro-2-
methylbenzylamine.

Property Value Source(s)

CAS Number 27917-13-1 [4][5][6]

Molecular Formula C₈H₁₀ClN [1][4][6]

Molecular Weight 155.62 g/mol [4]

Appearance
Colorless to pale yellow liquid

or solid
[1]

IUPAC Name
(5-chloro-2-

methylphenyl)methanamine
[6]

Synonyms

1-(5-Chloro-2-

methylphenyl)methanamine, 2-

Methyl-5-chlorobenzylamine

[1][4][6]

InChI Key
WXDWGQCDPGFBEN-

UHFFFAOYSA-N
[6]

SMILES Cc1ccc(Cl)cc1CN

Part 2: Synthesis Protocol and Mechanistic Insight
The most direct and widely adopted synthetic route to 5-Chloro-2-methylbenzylamine is the

chemical reduction of its nitrile precursor, 5-Chloro-2-methylbenzonitrile. This transformation is

highly efficient and exemplifies a fundamental method for the preparation of primary amines.
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Causality: The Logic of Nitrile Reduction
The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone of organic

synthesis. This pathway is favored for several reasons:

Precursor Availability: Substituted benzonitriles are often readily accessible starting

materials.

High Yield: Modern reducing agents can effect this transformation with high efficiency and

selectivity.

Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with no

loss of heavy atoms.

Lithium aluminum hydride (LiAlH₄) is a particularly potent reducing agent, capable of reducing

the polar carbon-nitrogen triple bond. It serves as a source of hydride ions (H⁻), which act as

strong nucleophiles.[7][8] The reaction requires a stoichiometric amount of the hydride to

reduce the nitrile to an intermediate imine, which is then further reduced to the amine.[7][9] An

aqueous or acidic workup is necessary to quench the reaction and protonate the resulting

amino-aluminate complex to liberate the free primary amine.[7][8][9]

Caption: General workflow for the synthesis of 5-Chloro-2-methylbenzylamine.

Field-Proven Synthesis Protocol: LiAlH₄ Reduction
This protocol describes a standard laboratory-scale synthesis. Causality Note: The use of

anhydrous solvent (THF or diethyl ether) is critical, as LiAlH₄ reacts violently with water. The

reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagent

by atmospheric moisture.

Materials:

5-Chloro-2-methylbenzonitrile (1.0 equiv)

Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv)

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
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Deionized Water

15% Sodium Hydroxide (NaOH) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Standard reflux and extraction glassware, inert atmosphere setup

Step-by-Step Methodology:

Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried

three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and

dropping funnel.

Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the

LiAlH₄ powder to the stirred THF. [Expertise Insight: Adding LiAlH₄ slowly to the solvent at 0

°C helps to control the initial exotherm and ensures a fine, reactive slurry.]

Substrate Addition: Dissolve 5-Chloro-2-methylbenzonitrile in anhydrous THF and add it to

the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ slurry over 30-60 minutes,

maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring

progress by TLC or LC-MS.

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and

dropwise, add deionized water (X mL, where X = grams of LiAlH₄ used) to quench the

excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and finally,

more deionized water (3X mL). [Trustworthiness: This specific sequential addition (the Fieser

method) is a validated procedure designed to produce a granular, easily filterable aluminum

salt precipitate, simplifying product isolation.]

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture

through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl

acetate.
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Purification: Combine the organic filtrates and concentrate under reduced pressure. Dissolve

the residue in a suitable extraction solvent (e.g., ethyl acetate), wash with brine, dry over

anhydrous MgSO₄, filter, and concentrate to yield the crude 5-Chloro-2-
methylbenzylamine. Further purification can be achieved by vacuum distillation or column

chromatography if necessary.

Part 3: Reactivity and Strategic Applications in Drug
Discovery
The synthetic utility of 5-Chloro-2-methylbenzylamine stems from the reactivity of its primary

amine. This nucleophilic and basic center is the primary site for derivatization, allowing for its

incorporation into larger, more complex molecular frameworks.

Core Reactivity: The Role of Amine Protection
In multi-step syntheses, the primary amine of 5-Chloro-2-methylbenzylamine must often be

"protected" to prevent it from interfering with subsequent chemical transformations.[10][11] This

is achieved by converting the amine into a less reactive functional group, typically a carbamate,

which can be cleanly removed later in the synthetic sequence.[10]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups

due to its ease of installation and its stability to a wide range of reaction conditions, yet facile

removal under acidic conditions.[11][12][13]
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5-Chloro-2-methylbenzylamine
(Reactive Nucleophile)

N-Boc Protected Amine
(Stable Carbamate)

Protection
(Boc)₂O, Base

Deprotection
TFA or HCl

Further Synthesis Steps

Stable Intermediate

Click to download full resolution via product page

Caption: The Boc protection/deprotection cycle for primary amines.

Protocol: Boc Protection of 5-Chloro-2-
methylbenzylamine
This protocol provides a self-validating system for the protection of the amine functionality.

Materials:

5-Chloro-2-methylbenzylamine (1.0 equiv)

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous NaHCO₃ solution

Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Dissolution: Dissolve 5-Chloro-2-methylbenzylamine (1.0 equiv) in DCM in a round-bottom

flask with a magnetic stir bar.

Base Addition: Add TEA (1.2 equiv) to the solution and stir for 5 minutes at room

temperature. [Expertise Insight: TEA acts as a base to neutralize the acidic byproduct formed

during the reaction, driving the equilibrium towards the protected product.]

Protection Reagent: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred

mixture.

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction

progress can be monitored by TLC, observing the consumption of the starting amine and the

appearance of the less polar Boc-protected product.

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃

solution.[12] Transfer the mixture to a separatory funnel and extract the aqueous layer with

DCM (3x).

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the crude N-Boc protected product, which

can be purified by column chromatography if needed.[12]

Part 4: Analytical Characterization Workflow
Rigorous analytical validation is non-negotiable to ensure the identity and purity of 5-Chloro-2-
methylbenzylamine before its use in sensitive applications like drug development. A multi-

technique approach is required.[14][15]

Summary of Analytical Methods
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Technique Purpose
Expected Results for 5-
Chloro-2-
methylbenzylamine

HPLC-UV

Quantify chemical purity by

separating the main compound

from impurities.

A major peak corresponding to

the product, with purity

typically >95-99%. The

retention time depends on the

specific method.[14]

LC-MS

Confirm molecular weight and

provide fragmentation data for

structural confirmation.

Expected [M+H]⁺ ion at m/z

156.0575, corresponding to

the protonated molecule

(C₈H₁₁ClN⁺).[16]

¹H NMR

Elucidate the proton

environment to confirm the

precise chemical structure.

Predicted shifts (CDCl₃, δ):

~7.2-7.0 (Ar-H), ~3.8 (Ar-CH₂-

N), ~2.3 (Ar-CH₃), ~1.5 (NH₂).

FTIR
Identify key functional groups

present in the molecule.

Characteristic peaks for N-H

stretching (amine, ~3300-3400

cm⁻¹), C-H stretching

(aromatic/aliphatic), and C-Cl

stretching (~600-800 cm⁻¹).

Protocol: Purity and Identity Verification by HPLC-MS
This protocol outlines a general method for analyzing 5-Chloro-2-methylbenzylamine.

Optimization may be required based on the specific instrumentation.

Methodology:

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent like

methanol or acetonitrile at a concentration of 1 mg/mL.[17][18] Create a working solution by

diluting the stock to ~10 µg/mL with the initial mobile phase.

Chromatographic Conditions:
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Instrument: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-Orbitrap or Q-

TOF).[17][18]

Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to

initial conditions and re-equilibrate.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full MS scan from m/z 100-500.

Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct (m/z

156.0575) to confirm its presence and retention time. Integrate the UV chromatogram

(e.g., at 254 nm) to calculate the purity as the area percentage of the main peak.

Part 5: Safety, Handling, and Storage
Adherence to strict safety protocols is essential when handling any chemical intermediate. The

information below is synthesized from authoritative safety data sheets.

Hazard and Precautionary Summary
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Category Information Source(s)

GHS Pictograms GHS05 (Corrosion)

Signal Word Danger [19]

Hazard Statements

H314: Causes severe skin

burns and eye damage. H318:

Causes serious eye damage.

[19]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. P310:

Immediately call a POISON

CENTER or doctor/physician.

[19]

Personal Protective Equipment

(PPE)

Chemical-resistant gloves,

tightly fitting safety goggles,

face shield, and a lab coat.

Handle only in a chemical

fume hood.

[19][20]

Storage Conditions

Keep container tightly closed

in a dry, cool, and well-

ventilated place. Keep away

from heat, sparks, and open

flames. Store locked up.

[20][21]

Incompatible Materials

Acids, strong oxidizing agents,

acid anhydrides, acid

chlorides, carbon dioxide

(CO₂).

[20]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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